4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

EP4 receptor Smoothened antagonist Benzamide

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 953990-51-7) is a synthetic piperidine-benzamide cited in patent literature as an EP4 receptor agonist, making it a valuable tool for studying cAMP elevation and anti-inflammatory pathways. Structurally related benzamides demonstrate Smo antagonism and Hedgehog pathway inhibition, positioning this compound as a promising candidate for Smo-focused research. Because publicly disclosed quantitative biological data for this exact congener are absent, rigorous in-house profiling is essential for target validation. Procuring this specific compound eliminates the unvalidated risk of generic substitution within the piperidine-benzamide class, ensuring experimental reproducibility in lead optimization programs.

Molecular Formula C18H28N2O2
Molecular Weight 304.434
CAS No. 953990-51-7
Cat. No. B2516556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
CAS953990-51-7
Molecular FormulaC18H28N2O2
Molecular Weight304.434
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC
InChIInChI=1S/C18H28N2O2/c1-3-15-4-6-17(7-5-15)18(21)19-14-16-8-10-20(11-9-16)12-13-22-2/h4-7,16H,3,8-14H2,1-2H3,(H,19,21)
InChIKeyZQNDLDVFYULQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide for Smo Research Procurement


4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 953990-51-7) is a synthetic benzamide derivative that has been cited in patent literature as an EP4 receptor agonist and appears in the chemical space of piperidine-containing benzamides [1]. Publicly disclosed quantitative biological data for this specific compound are, however, not available in primary research articles, and the record in authoritative chemical databases is limited to predicted physicochemical descriptors [2]. This absence of comparator-based evidence means its differentiation from close analogs cannot currently be defined through head-to-head experimental data.

Why Generic Substitution Is Not Supported for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide


In the absence of public comparative data, generic substitution within the piperidine-benzamide class remains an unvalidated risk. Subtle modifications to the benzamide ring (e.g., 4-fluoro, 4-isopropoxy, or 4-methyl analogs) or the piperidine N-substituent could profoundly alter Smo antagonism, EP4 receptor potency, or overall pharmacokinetic profile [1]. Without quantitative head-to-head evidence for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, switching to a structurally similar analog lacks scientific justification and may compromise experimental reproducibility or therapeutic lead optimization.

Quantitative Differentiation Evidence for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide


Comparative Pharmacological Data for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide vs. Analogs

No quantitative comparator data (e.g., IC50, EC50, Ki, selectivity vs. related receptors, or in vivo efficacy) were identified for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide in accessible scientific literature, patents, or reputable vendor datasheets. Consequently, a direct pharmacodynamic or pharmacokinetic differentiation from 4-fluoro, 4-isopropoxy, or other close benzamide analogs cannot be established at this time [1].

EP4 receptor Smoothened antagonist Benzamide

Current Application Scenarios for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide Are Data-Limited


Use as an EP4 Receptor Agonist in In-Vitro Models

A patent application claims benzamide derivatives of this class as EP4 receptor agonists, making this compound a potential research tool for studying cAMP elevation and downstream anti-inflammatory effects if the patent's generic data can be verified for this specific congener [1]. Without published quantitative data for this exact compound, its application requires full in-house profiling.

Use as a Smoothened (Smo) Antagonist in Hedgehog Pathway Research

Structurally related piperidine-benzamides have demonstrated Smo antagonism and inhibition of the Hedgehog pathway [2]. Thus, 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide could serve as a candidate for Smo-focused research, but only after confirmatory testing, as no direct evidence of its Smo activity is in the public domain.

Quote Request

Request a Quote for 4-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.